Cas no 221014-58-0 (Verbaspinoside)

Verbaspinoside structure
Verbaspinoside structure
Product Name:Verbaspinoside
N.o CAS:221014-58-0
MF:C30H38O15
MW:638.614899462561
CID:277376
PubChem ID:23928137
Update Time:2024-11-26

Verbaspinoside Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-a-L-mannopyranosyl]oxy]-1a,1b
    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2
    • b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl(9CI)
    • Verbaspinoside
    • β-D-Glucopyranoside, (1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-2-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
    • ACon1_000503
    • NCGC00169017-02_C30H38O15_(1aS,1bS,2S,5aR,6S,6aS)-6-({6-Deoxy-2-O-[(2E)-3-phenyl-2-propenoyl]-alpha-L-mannopyranosyl}oxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-2-yl beta-D-glucopyranoside
    • BRD-K30327885-001-01-4
    • [(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate
    • 221014-58-0
    • NCGC00169017-02
    • MEGxp0_001322
    • NCGC00169017-01
    • AKOS040735308
    • Inchi: 1S/C30H38O15/c1-13-19(34)22(37)25(42-17(33)8-7-14-5-3-2-4-6-14)29(40-13)43-24-15-9-10-39-27(18(15)30(12-32)26(24)45-30)44-28-23(38)21(36)20(35)16(11-31)41-28/h2-10,13,15-16,18-29,31-32,34-38H,11-12H2,1H3
    • Chave InChI: RLGYLKXDNQBDCU-UHFFFAOYSA-N
    • SMILES: C12C(C3(C(C1OC1C(OC(C=CC4C=CC=CC=4)=O)C(O)C(O)C(C)O1)O3)CO)C(OC1C(O)C(O)C(O)C(CO)O1)OC=C2

Propriedades Computadas

  • Massa Exacta: 638.22107050g/mol
  • Massa monoisotópica: 638.22107050g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Átomos Pesados: 45
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 1100
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 16
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.833999999999999
  • Superfície polar topológica: 227Ų
Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel